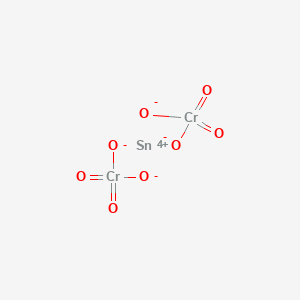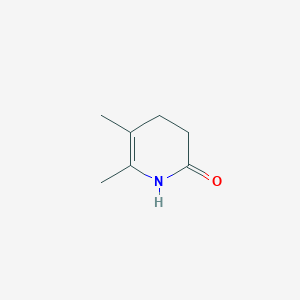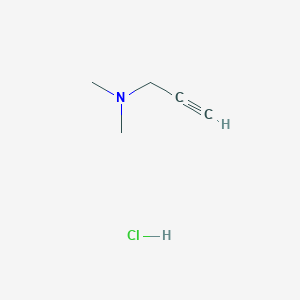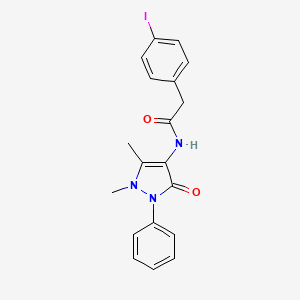
Phosphonic acid, ethyl-, monoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(ethyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethoxy group and an ethyl group. This compound is part of the broader class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethoxy(ethyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of ethylphosphinic acid with ethanol under acidic conditions. Another method includes the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol .
Industrial Production Methods: Industrial production of ethoxy(ethyl)phosphinic acid often employs microwave-assisted synthesis to accelerate the reaction process and improve yields. This method involves the use of microwave irradiation to enhance the silyldealkylation of dialkyl esters, resulting in the rapid formation of the desired phosphinic acid .
Analyse Des Réactions Chimiques
Types of Reactions: Ethoxy(ethyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Ethoxy(ethyl)phosphinic acid can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often require catalysts such as palladium or nickel to facilitate the replacement of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
Ethoxy(ethyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphine ligands and catalysts.
Biology: The compound is employed in the study of enzyme inhibition and as a potential therapeutic agent due to its bioactive properties.
Medicine: Ethoxy(ethyl)phosphinic acid derivatives are investigated for their potential use in antiviral and anticancer therapies.
Industry: It serves as a corrosion inhibitor, flame retardant, and stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of ethoxy(ethyl)phosphinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as antiviral or anticancer activity .
Comparaison Avec Des Composés Similaires
Ethoxy(ethyl)phosphinic acid can be compared to other similar compounds, such as:
Phosphoric Acid: Featuring a phosphorus atom bonded to four oxygen atoms, phosphoric acids are commonly used in fertilizers, food additives, and industrial processes.
Phosphinic Acid: Similar to ethoxy(ethyl)phosphinic acid, phosphinic acids contain a phosphorus atom bonded to two oxygen atoms and one carbon atom.
Ethoxy(ethyl)phosphinic acid stands out due to its unique combination of ethoxy and ethyl groups, which confer specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
7305-61-5 |
|---|---|
Formule moléculaire |
C4H11O3P |
Poids moléculaire |
138.10 g/mol |
Nom IUPAC |
ethoxy(ethyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3,(H,5,6) |
Clé InChI |
YJCXKNNURGCXFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)








